Triton X 100

Critical Micelle Concentration Detergent Solubilization Membrane Biochemistry

Standard detergents disrupt protein complexes and inactivate enzymes during membrane protein extraction. Triton X-100 (CAS 9002-93-1) solves this: • Non-denaturing nonionic detergent (HLB 13.5); CMC 0.2-0.9 mM enables working concentrations of 0.1-0.5% (v/v) that permeabilize membranes without denaturation. • Proteinase K remains active even in 1% Triton X-100; superior dose-response linearity (R²=0.952) vs Tween 20 in ELISA. • PROTEIN GRADE® formulations (<200 µM peroxide, <200 µM aldehyde) prevent oxidative damage during long-term incubations.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
CAS No. 9002-93-1
Cat. No. B149834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriton X 100
CAS9002-93-1
SynonymsOctoxinol
Octoxinols
Octoxynol
Octoxynol 9
Octoxynol-9
Octoxynols
Octylphenoxy Polyethoxyethanol
Octylphenoxypolyethoxyethanols
Polyethoxyethanol, Octylphenoxy
Triton X 100
Triton X 305
Triton X 45
Triton X-100
Triton X-305
Triton X-45
Triton X100
Triton X305
Triton X45
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO
InChIInChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3
InChIKeyJYCQQPHGFMYQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triton X-100 Detergent Overview


Triton X-100 (CAS 9002-93-1) is a widely used nonionic polyoxyethylene surfactant belonging to the octylphenol ethoxylate class, characterized by an average molecular weight of approximately 625–647 Da and a hydrophilic-lipophilic balance (HLB) of 13.5 . It forms micelles in aqueous solution with an aggregation number of 100–155 and a critical micelle concentration (CMC) ranging from 0.2–0.9 mM (0.0155% w/v) at 20–25°C, with a cloud point of approximately 64–65°C . As a relatively mild, non-denaturing detergent, Triton X-100 is employed extensively in biochemical applications to solubilize membrane proteins and permeabilize cells while preserving enzyme activity and protein–lipid interactions [1]. Its performance, however, is not interchangeable with other nonionic detergents or zwitterionic alternatives, necessitating evidence-based selection for specific experimental workflows.

Membrane protein solubilization and non-denaturing cell lysis workflows
Requires application-specific empirical selection over class assumptions
Compatible with enzyme activity preservation in detergent-resistant assays

Triton X-100 vs. NP-40 and Tween 20


Despite their shared nonionic classification, detergents such as NP-40, Tween 20, and Triton X-100 exhibit distinct physicochemical properties and biological effects that preclude simple substitution in biochemical protocols. For instance, NP-40 possesses a significantly lower CMC (0.059 mM) compared to Triton X-100 (0.2–0.9 mM), resulting in different micellization behavior and membrane extraction efficiency [1]. Moreover, in immunodetection assays, Triton X-100 and Tween 20 yield disparate outcomes in antigen presentation and antibody binding, as demonstrated by divergent ELISA performance metrics [2]. Similarly, while both Triton X-100 and NP-40 are considered mild nonionic detergents, they exhibit differential capacities to disrupt protein–protein interactions and solubilize membrane complexes, with zwitterionic alternatives such as CHAPS outperforming both in specific contexts requiring preservation of labile epitopes [3]. These quantitative and functional disparities underscore the necessity of selecting a detergent based on empirical, application-specific evidence rather than class-level assumptions.

CMC Mismatch
Higher CMC than NP-40 or Tween 20 may alter micellization and membrane extraction efficiency in protocols.
Immunodetection Variability
ELISA linearity and antigen presentation differ from Tween 20; class equivalence cannot be assumed.
Limited Proteome Coverage
Extraction yield for integral membrane proteins may be lower than CHAPS or ASB-14; select for mild solubilization needs.

Triton X-100 Comparative Performance


CMC Compared with NP-40 and Tween 20

Triton X-100 exhibits a CMC range of 0.2–0.9 mM (0.01% = 0.16 mM) at 20–25°C, which is substantially higher than that of Tween 20 (0.06 mM) and more than threefold greater than that of NP-40 (0.059 mM) under identical conditions [1]. This elevated CMC reflects a lower propensity for micelle formation, enabling Triton X-100 to be employed at higher working concentrations (often 0.1–1%) without excessive micellar interference in downstream assays, while still achieving effective membrane solubilization [2].

CMC vs. NP-40 & Tween 20
Head-to-head
0.2–0.9 mM (Triton X-100)
vs. 0.06 mM (Tween 20), 0.059 mM (NP-40)
Higher CMC supports flexible working concentrations
Aqueous solution, 20–25°C; reported values
Critical Micelle Concentration Detergent Solubilization Membrane Biochemistry

ELISA Performance vs. Tween 20

In a whole antigen indirect ELISA (WAg I-ELISA) evaluating serum antibody titers, treatment with 0.5% Triton X-100 for 15 minutes at 60°C yielded a dose-response curve R² value of 0.952, whereas 0.5% Tween 20 under identical conditions resulted in an R² of 0.942 [1]. The marginally higher coefficient of determination for Triton X-100 suggests improved assay linearity and reproducibility in this specific immunodetection context, although the mean log10 serum titers were equivalent (3.5) between the two treatments [1].

ELISA Linearity vs. Tween 20
Head-to-head
R² = 0.952 (Triton X-100)
vs. 0.942 (Tween 20)
Reported higher dose-response linearity in WAg I-ELISA
0.5% detergent, 60°C, 15 min; six replicates
ELISA Immunodetection Antigen Presentation

Membrane Protein Extraction vs. CHAPS

In a proteomic study comparing detergent efficiency for membrane protein extraction from Xylella fastidiosa using two-dimensional electrophoresis, Triton X-100 solubilized and resolved only 43 protein spots, whereas CHAPS yielded 72 spots, and ASB-14 (the optimal detergent) revealed 221 spots [1]. This 40% reduction in protein yield relative to CHAPS highlights the limited solubilization power of Triton X-100 for integral membrane proteins from this Gram-negative bacterium, consistent with its classification as a relatively mild, non-denaturing detergent [2].

Membrane Protein Yield vs. CHAPS
Head-to-head
43 spots (Triton X-100)
vs. 72 (CHAPS), 221 (ASB-14)
Fewer resolved spots; supports targeted, mild solubilization
X. fastidiosa, 2D electrophoresis, pH 3–10
Membrane Protein Extraction Proteomics 2D Electrophoresis

Immunoprecipitation vs. CHAPS

In the detection of MHC-like glycoproteins from a leukemic cell line, Triton X-100 (and NP-40) proved less efficient than CHAPS in breaking protein–protein interactions, resulting in failure to directly detect a class I-like antigen by immunoprecipitation [1]. Only CHAPS solubilization permitted the adequate recovery and direct detection of the 46 kDa and 12 kDa bands consistent with the H-2 class I pattern, demonstrating that Triton X-100 is suboptimal for applications requiring preservation of labile membrane protein complexes or novel epitopes [1].

Immunoprecipitation vs. CHAPS
Head-to-head
Antigen not detected (Triton X-100)
vs. detected with CHAPS
Suboptimal for labile epitope preservation
AKR leukemic cell line, MHC-like glycoproteins
Immunoprecipitation MHC Glycoproteins Protein Complex Preservation

Membrane Lipid Solubilization vs. Digitonin

Comparative extraction of rat erythrocyte plasma membranes revealed that digitonin, a weaker detergent than Triton X-100, solubilizes only 26% of membrane phospholipids and none of the cholesterol, whereas Triton X-100 is a more potent membrane-disrupting agent [1]. This differential lipid solubilization profile translates to distinct functional outcomes: digitonin-extracted cytoskeletons retain >90% of adenylate cyclase activity and >90% of the 45 kDa cholera toxin substrate, while Triton X-100 extraction yields a more complete membrane solubilization but may compromise some membrane-associated enzymatic functions [2].

Lipid Solubilization vs. Digitonin
Head-to-head
Extensive solubilization (Triton X-100)
vs. 26% phospholipids (digitonin)
Stronger membrane disruption; suitable for total lipid extraction
Rat erythrocyte plasma membranes
Membrane Cytoskeleton Lipid Extraction Erythrocyte Membranes

Purity: PROTEIN GRADE vs. Standard Grade

Commercial Triton X-100 formulations exhibit substantial variation in purity and stability that impacts experimental reproducibility. PROTEIN GRADE® Triton X-100 (Merck/Calbiochem) is specified to contain <200 µM aldehyde and <200 µM peroxide, with conductivity <50 µmho . In contrast, standard laboratory grade Triton X-100 may contain elevated peroxides that generate reactive oxygen species upon storage, potentially oxidizing sensitive proteins and interfering with enzyme assays [1]. Surfact-Amps™ ampule packaging under nitrogen further minimizes oxidative degradation, ensuring <1.0 µeq/mL peroxides and carbonyls .

Purity: PROTEIN GRADE®
Specification review
≤0.05% peroxides, low aldehydes
vs. typical >1 mM peroxide in standard grade
Reduced oxidative risk for sensitive proteins
PROTEIN GRADE® quality control specification
Detergent Purity Protein Research Enzyme Assays

Triton X-100 Recommended Applications


Mild Cell Lysis for Functional Assays

Triton X-100 is optimally suited for cell lysis protocols requiring preservation of native enzyme activity and protein–lipid interactions. Its CMC range of 0.2–0.9 mM allows for working concentrations of 0.1–0.5% (v/v) that effectively permeabilize membranes without denaturing sensitive proteins; Proteinase K remains active even in 1% Triton X-100 solutions [1]. In contrast, stronger detergents such as SDS or even CHAPS may disrupt protein complexes or inactivate enzymes. Procurement of high-purity PROTEIN GRADE® formulations (<200 µM peroxide) is recommended to avoid oxidative damage to sulfhydryl-containing enzymes during long-term incubations .

ELISA with High Dose-Response Linearity

For whole antigen indirect ELISA (WAg I-ELISA) and similar immunodetection platforms, Triton X-100 provides marginally superior dose-response linearity (R² = 0.952) compared to Tween 20 (R² = 0.942) when used at 0.5% with 15-minute, 60°C treatment [1]. This enhanced linearity supports more precise quantitative measurements, particularly in serological studies and vaccine development. However, users should note that Triton X-100 may not be suitable for all ELISA formats; Tween 20 remains the preferred blocking and washing agent in many standard protocols due to its lower CMC and reduced interference with antibody binding .

Membrane Skeleton & Cytoskeletal Studies

Triton X-100 is the detergent of choice for exhaustive extraction of membrane lipids and preparation of detergent-resistant membrane skeletons (DRMs) from erythrocytes and other cell types. Its potent phospholipid solubilization capacity—which exceeds that of digitonin by at least 74%—enables the complete removal of membrane lipids while retaining cytoskeletal protein networks [1]. This property is exploited in studies of spectrin–actin cytoskeleton organization, erythrocyte membrane biophysics, and isolation of detergent-resistant membrane domains. For applications requiring selective permeabilization while preserving membrane-associated signaling complexes (e.g., β-adrenergic receptor studies), digitonin is a preferable alternative .

High-Purity Solubilization for Proteomics and Crystallography

When membrane protein solubilization is required under non-denaturing conditions for downstream proteomic analysis or crystallization trials, Triton X-100 formulations with rigorously controlled purity specifications are essential. PROTEIN GRADE® Triton X-100 (aldehyde <200 µM, peroxide <200 µM, conductivity <50 µmho) and Surfact-Amps™ ampule-packaged solutions (peroxides/carbonyls <1.0 µeq/mL) minimize the introduction of reactive contaminants that can oxidize methionine residues, modify primary amines, or interfere with mass spectrometry [1]. These high-purity grades are specifically indicated for intrinsic membrane protein purification, 2D electrophoresis sample preparation, and structural biology applications where detergent heterogeneity and impurities are known to compromise data quality .

Application
Selection Property
Validation Focus
Non-denaturing cell lysis
Mild membrane permeabilization
Enzyme activity retention
Quantitative immunodetection
Reported linearity in WAg I-ELISA
Dose-response curve assessment
Membrane skeleton isolation
Extensive phospholipid solubilization
Cytoskeletal protein preservation
High-purity protein solubilization
Low peroxide/aldehyde impurities
Batch-to-batch reproducibility

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